molecular formula C21H15ClN2O2 B1657844 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide CAS No. 5838-39-1

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B1657844
CAS No.: 5838-39-1
M. Wt: 362.8 g/mol
InChI Key: FTRTVNNBFXPLFE-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloro-substituted benzoxazole moiety attached to a phenylacetamide group.

Preparation Methods

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions . This method yields the desired benzoxazole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their biological effects. The compound may interact with bacterial cell walls, disrupting their integrity and leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide can be compared with other benzoxazole derivatives, such as:

Properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c22-16-8-11-19-18(13-16)24-21(26-19)15-6-9-17(10-7-15)23-20(25)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRTVNNBFXPLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362363
Record name N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5838-39-1
Record name N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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